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Compound of Interest

[(4-Methoxyphenyl)amino]
Compound Name:
(oxo)acetic acid

Cat. No.: B1598896

In the landscape of modern medicinal chemistry, the incorporation of unnatural amino acids
(UAAS) into peptide-based drugs and other bioactive molecules is a cornerstone strategy for
enhancing therapeutic properties.[1] Among the vast arsenal of available UAAs, N-aryl amino
acids represent a particularly valuable class, serving as crucial synthons for nitrogen-containing
heterocycles and other complex structures with diverse biological activities.[2] (4-
Methoxyphenyl)aminoacetic acid, also known as N-(4-methoxyphenyl)glycine, stands as a
prototypical member of this family. While a singular moment of "discovery" for this compound is
not prominently documented, its history is intrinsically woven into the broader evolution of
synthetic methodologies for N-arylation of amino acids.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the
technical history, synthesis, and application of (4-Methoxyphenyl)aminoacetic acid. We will
move beyond a simple recitation of facts to explore the causality behind experimental choices,
the self-validating nature of robust synthetic protocols, and the compound's role as a powerful
tool for researchers and drug development professionals.

Physicochemical Identity and Structural
Characteristics

Understanding the fundamental properties of (4-Methoxyphenyl)aminoacetic acid is the first
step in appreciating its synthetic utility. The molecule merges a simple amino acid core
(glycine) with an electron-rich aromatic system (the 4-methoxyphenyl group). This combination
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imparts a unique balance of polarity and lipophilicity, influencing its solubility, reactivity, and
interactions with biological targets.[3]

Property Value Source
2-[(4-

IUPAC Name methoxyphenyl)amino]acetic N/A
acid

Synonyms N-(4-Methoxyphenyl)glycine [3]

CAS Number 19789-59-4 [3]

Molecular Formula CoH11NOs [3]

Molecular Weight 181.19 g/mol

Appearance Typically a solid [4]

The presence of the methoxy group at the para-position of the phenyl ring is a key feature. This
electron-donating group activates the aromatic ring, influencing its reactivity in subsequent
chemical transformations. Furthermore, the 4-methoxyphenyl (PMP) group is a well-established
protecting group in organic synthesis, particularly in carbohydrate chemistry, which speaks to
its chemical stability and predictable reactivity.[5]

The Evolution of Synthesis: A Journey from Harsh
to Green Methodologies

The historical synthesis of N-aryl amino acids was dominated by classical methods that, while
groundbreaking for their time, often required harsh reaction conditions. The conceptual
framework for creating the crucial N-aryl bond in molecules like (4-Methoxyphenyl)aminoacetic
acid has evolved significantly.

Classical Approaches: The Ullmann Condensation

Early approaches to forming the N-C(aryl) bond relied heavily on variations of the Ullmann
condensation. This copper-catalyzed reaction involves the coupling of an amine (in this case,
glycine or a glycine ester) with an aryl halide (e.g., 4-iodoanisole or 4-bromoanisole).
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Causality Behind the Method: The choice of a copper catalyst was essential to facilitate the
nucleophilic substitution on the otherwise unreactive aryl halide. The reaction typically required
high temperatures and polar, high-boiling point solvents. While effective, these conditions
limited the functional group tolerance of the substrates and raised environmental concerns. The
yields could be variable, and the removal of copper residues from the final product presented a
significant purification challenge, particularly for pharmaceutical applications.

Modern Innovations: Metal-Free, Base-Induced Arylation

Reflecting a field-wide drive towards greener, more efficient chemistry, recent decades have
seen the development of more benign and versatile synthetic routes. A prominent example is
the metal-free, base-induced aryl amination of aryl halides.[2] This approach circumvents the
need for a transition metal catalyst, relying instead on the reaction between an activated aryl
halide (often a fluoro- or chloro-substituted arene) and the amino acid in the presence of a
simple, inexpensive base like potassium carbonate.[2]

Expertise in Action: The choice of a 4-substituted fluorobenzene is strategic. The high
electronegativity of fluorine activates the aromatic ring towards nucleophilic aromatic
substitution (SnAr), making the reaction feasible without a metal catalyst. Potassium carbonate
is an ideal base for this transformation; it is strong enough to deprotonate the amino acid's
carboxylic acid and facilitate the nucleophilic attack of the amino group, yet mild enough to
prevent unwanted side reactions. The use of a protic solvent system like ethanol/water is also a
deliberate choice, as it readily dissolves both the amino acid salt and the base, creating a
homogenous reaction environment conducive to high yields.[2]

Protocol: Metal-Free Synthesis of N-(4-
methoxyphenyl)glycine

This protocol describes a robust and self-validating method adapted from modern literature for
the synthesis of N-aryl amino acids, specifically tailored for N-(4-methoxyphenyl)glycine.[2]

Experimental Workflow Diagram
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Caption: Workflow for the Metal-Free Synthesis of N-(4-methoxyphenyl)glycine.
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Step-by-Step Methodology

Reagent Charging: In a round-bottomed flask equipped with a condenser and magnetic
stirrer, combine glycine (1.0 eq), potassium carbonate (K2COs, 3.0-3.5 eq), and a 1:1 mixture
of ethanol and water.

Addition of Aryl Halide: To the stirring suspension, add 1-fluoro-4-methoxybenzene (1.1 eq).

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can
be monitored by thin-layer chromatography (TLC) by observing the consumption of the
starting materials.

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
Carefully acidify the solution by the dropwise addition of aqueous hydrochloric acid (e.g., 2M
HCI) until the pH is approximately 2-3. A precipitate of the product will form.

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small
amount of cold water to remove inorganic salts.

Purification: The crude product can be further purified by recrystallization from a suitable
solvent system, such as an ethanol/water mixture.

Validation: Dry the purified product under vacuum. The integrity and purity of the synthesized
N-(4-methoxyphenyl)glycine must be confirmed through a suite of analytical techniques:

o Melting Point: Compare with the literature value. A sharp melting point is indicative of high
purity.

o Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (N-H, C=0 of
the carboxylic acid, C-O-C of the ether).

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are essential to
confirm the exact structure and connectivity of the molecule.

o Mass Spectrometry (MS): Verify the molecular weight of the compound.

This comprehensive validation process forms a self-validating system, ensuring the identity and

purity of the final product with a high degree of confidence.[6][7]
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Applications in Drug Discovery and Medicinal
Chemistry

(4-Methoxyphenyl)aminoacetic acid is more than a synthetic curiosity; it is a valuable building
block in the development of novel therapeutics. The N-aryl amino acid motif is present in
numerous biologically active molecules.[7][8]

Logical Framework of Application
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(4-Methoxyphenyl)aminoacetic acid is a building block for
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Caption: Role of (4-Methoxyphenyl)aminoacetic acid in Drug Discovery.
The utility of this compound stems from several key advantages:

» Structural Scaffolding: It serves as a rigid scaffold to which other functional groups can be
attached, allowing for the systematic exploration of chemical space around a target.

e Modulation of Properties: Incorporating this UAA can alter the physicochemical properties of
a parent molecule. The methoxyphenyl group can enhance lipophilicity, potentially improving
membrane permeability and oral bioavailability—a common goal in prodrug design.[9]

o Peptide Modification: In peptide synthesis, replacing a natural amino acid with an N-aryl
derivative can introduce conformational constraints, increase stability against enzymatic
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degradation, and enhance binding affinity to the biological target.[10][11]

N-aryl amino acids have been instrumental in the synthesis of complex molecules like protein
kinase C activators and analogues of indolactam-V, where maintaining chirality and structural
integrity is paramount for biological activity.[7][8]

Conclusion

(4-Methoxyphenyl)aminoacetic acid exemplifies a class of molecules whose importance is
defined not by a singular, dramatic discovery, but by the steady evolution of synthetic chemistry
and a growing appreciation for its utility in the complex art of drug design. From its conceptual
roots in early copper-catalyzed reactions to its efficient synthesis via modern, metal-free
methods, its story is one of continuous improvement and enabling innovation. For researchers,
scientists, and drug development professionals, it remains a versatile and indispensable tool
for constructing novel molecular architectures with the potential to address significant
therapeutic challenges.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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